molecular formula C19H20Cl2O3 B3936404 1-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2,3-dichlorobenzene

1-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2,3-dichlorobenzene

Cat. No. B3936404
M. Wt: 367.3 g/mol
InChI Key: AGWJHIOJCKYJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2,3-dichlorobenzene, commonly known as "ADBC," is a chemical compound that has been extensively studied for its potential applications in scientific research. ADBC is a member of the family of aryl hydrocarbon receptor (AhR) agonists, which are known to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

ADBC has been studied for its potential applications in a variety of scientific fields, including toxicology, immunology, and cancer research. ADBC is a potent 1-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2,3-dichlorobenzene agonist, which means that it can activate the this compound signaling pathway in cells. This pathway is involved in a wide range of biological processes, including cell differentiation, immune regulation, and xenobiotic metabolism. By activating the this compound pathway, ADBC can modulate these processes and potentially have therapeutic effects.

Mechanism of Action

The mechanism of action of ADBC is complex and not fully understood. It is known that ADBC binds to the 1-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2,3-dichlorobenzene, which is a transcription factor that regulates the expression of genes involved in various biological processes. Upon binding to the this compound, ADBC induces a conformational change that allows the this compound to translocate to the nucleus and bind to DNA. This leads to the activation or repression of target genes, depending on their regulatory elements and the specific context of the cell.
Biochemical and Physiological Effects
ADBC has been shown to have a wide range of biochemical and physiological effects, including modulation of immune function, xenobiotic metabolism, and cell differentiation. ADBC has been shown to induce the differentiation of human monocytes into dendritic cells, which are important immune cells involved in antigen presentation and T cell activation. ADBC has also been shown to induce the expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and drugs. Additionally, ADBC has been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using ADBC in lab experiments is its potency as an 1-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2,3-dichlorobenzene agonist. ADBC has been shown to be more potent than other this compound agonists such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which makes it a useful tool for studying the this compound pathway. Additionally, ADBC is relatively easy to synthesize and purify, which makes it accessible to researchers. One limitation of using ADBC is its potential toxicity. This compound agonists have been shown to have toxic effects in some contexts, and ADBC may have similar effects. Therefore, caution should be exercised when using ADBC in lab experiments, and appropriate safety measures should be taken.

Future Directions

There are several potential future directions for research on ADBC. One area of interest is the potential therapeutic applications of ADBC. ADBC has been shown to have immunomodulatory effects and may have potential as an immunotherapeutic agent for cancer or autoimmune diseases. Another area of interest is the role of ADBC in the gut microbiome. Recent studies have shown that 1-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2,3-dichlorobenzene agonists can modulate the gut microbiome and have potential implications for human health. Therefore, further research is needed to explore the potential role of ADBC in the gut microbiome. Finally, further studies are needed to fully understand the mechanism of action of ADBC and its effects on various biological processes.

properties

IUPAC Name

1,2-dichloro-3-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2O3/c1-3-6-14-9-10-16(18(13-14)22-2)23-11-5-12-24-17-8-4-7-15(20)19(17)21/h3-4,7-10,13H,1,5-6,11-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWJHIOJCKYJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCOC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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